molecular formula C13H12N2O2 B13887101 3-(6-Phenylpyridazin-3-yl)propanoic acid

3-(6-Phenylpyridazin-3-yl)propanoic acid

Cat. No.: B13887101
M. Wt: 228.25 g/mol
InChI Key: DKXUWPCDIKVSKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Phenylpyridazin-3-yl)propanoic acid is a chemical compound that belongs to the class of pyridazine derivatives Pyridazine is a heterocyclic compound containing a six-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Phenylpyridazin-3-yl)propanoic acid typically involves the reaction of 6-phenylpyridazine with a suitable propanoic acid derivative. One common method involves the use of 6-phenylpyridazine-3-carboxylic acid as a starting material, which is then subjected to a series of reactions to introduce the propanoic acid moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities .

Chemical Reactions Analysis

Types of Reactions

3-(6-Phenylpyridazin-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with varying functional groups .

Mechanism of Action

The mechanism of action of 3-(6-Phenylpyridazin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival. This inhibition can result in the suppression of tumor growth and the induction of apoptosis in cancer cells . The compound’s ability to interact with multiple targets makes it a versatile tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Phenylpyridazin-3-yl)propanoic acid is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

3-(6-phenylpyridazin-3-yl)propanoic acid

InChI

InChI=1S/C13H12N2O2/c16-13(17)9-7-11-6-8-12(15-14-11)10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,16,17)

InChI Key

DKXUWPCDIKVSKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.